molecular formula C15H11BrN4OS2 B2886262 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190001-46-7

1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Katalognummer: B2886262
CAS-Nummer: 1190001-46-7
Molekulargewicht: 407.3
InChI-Schlüssel: AUVGBBXFZLPNQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one family, characterized by a fused tricyclic core comprising a thiophene ring, a triazole ring, and a pyrimidinone moiety. The structural uniqueness of this compound arises from two key substituents:

  • 3-Bromobenzylthio group: The bromine atom at the meta position of the benzyl group enhances lipophilicity and may influence target binding via halogen bonding or steric effects.
  • 4-Methyl group: A methyl substituent on the pyrimidinone ring likely modulates electronic properties and metabolic stability.

This scaffold is of pharmacological interest due to its structural similarity to bioactive heterocycles, such as kinase inhibitors and antimicrobial agents .

Eigenschaften

IUPAC Name

12-[(3-bromophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4OS2/c1-19-13(21)12-11(5-6-22-12)20-14(19)17-18-15(20)23-8-9-3-2-4-10(16)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGBBXFZLPNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties and mechanisms of action.

  • Molecular Formula : C15H11BrN4OS2
  • Molecular Weight : 407.3 g/mol
  • CAS Number : 1216500-45-6

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. The biological evaluation of similar compounds has shown moderate to good activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study involving the synthesis and evaluation of similar thienopyrimidine derivatives reported the following Minimum Inhibitory Concentrations (MICs) against common pathogens:

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus32
2Escherichia coli16
3Klebsiella pneumoniae64

These results suggest that compounds with structural similarities to 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one may also exhibit comparable antibacterial activities, particularly against Gram-positive and Gram-negative bacteria .

The mechanism by which thienopyrimidine derivatives exert their antimicrobial effects generally involves interference with bacterial cell wall synthesis and inhibition of essential enzymes. For instance, compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzyl group and the thieno ring significantly affect the biological activity. For example:

  • Bromine Substitution : The presence of bromine in the benzyl group enhances lipophilicity and facilitates better interaction with bacterial membranes.
  • Methyl Substitution : Methyl groups on the thieno ring have been associated with increased antibacterial potency due to improved binding affinity to target enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents Biological Activity Key Findings Reference
Target Compound 3-Bromobenzylthio, 4-methyl Not explicitly reported (inference: potential kinase/antitumor activity) Bromine may enhance lipophilicity and target affinity.
1-Isopropyl-4-(4-methylphenyl)thieno-triazolo-pyrimidine () Isopropyl, 4-methylphenyl Comparable to standard (unspecified) Bulky isopropyl group may improve metabolic stability.
3-(4-Bromophenyl)-thieno[3,2-e]triazolo[4,3-c]pyrimidine (8g, ) 4-Bromophenyl Not explicitly reported Bromine at para position vs. meta in target compound alters electronic effects.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones () Varied aryl/alkyl groups Antitumor (MCF-7, HepG2) IC50 values comparable to doxorubicin; triazolo-pyrimidine core critical.
4-Butyl-1-(3-oxo-propyl)thieno-triazolo-pyrimidinone () Butyl, 3-oxo-propyl-piperazinyl Not explicitly reported Piperazinyl group may enhance solubility and CNS penetration.

Substituent Effects on Bioactivity

  • Bromine Position: The target compound’s 3-bromobenzylthio group differs from the 4-bromophenyl group in 8g ().
  • Thioether vs. Oxygen/Nitrogen Linkers: The benzylthio group in the target compound likely increases lipophilicity compared to oxygen-linked analogs (e.g., 2-(4-bromophenoxy) in ), which could enhance membrane permeability but reduce aqueous solubility .

Structural Stability and Rearrangements

  • Dimroth Rearrangement : Analogous compounds (e.g., 52a → 53a in ) undergo base-induced isomerization, converting angular triazolo[4,3-c]pyrimidines to linear triazolo[1,5-c]pyrimidines. The target compound’s triazolo[4,3-a]pyrimidine core may exhibit similar rearrangements under physiological conditions, affecting its pharmacological profile .

Research Findings and Implications

  • Antitumor Potential: Pyridotriazolopyrimidines () with IC50 values <10 µM against MCF-7 and HepG2 suggest the target compound’s triazolo-pyrimidine core is a promising scaffold for oncology. The bromine atom could further optimize activity via enhanced target binding .
  • Antifungal Activity : Triazolo-benzimidazoles () with alkylthio groups show potency against Candida albicans. The target compound’s benzylthio group may confer similar activity, warranting antifungal assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.